

Technical Guide: Spectroscopic and Synthetic Overview of a 6-Iodo-2-Oxindole Derivative

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Compound of Interest

Compound Name: 6-Iodo-5-methyl-2-oxindole

Cat. No.: B15203097

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, specific experimental spectroscopic data for **6-Iodo-5-methyl-2-oxindole** could not be located. The following guide provides detailed spectroscopic data and a synthetic protocol for the closely related and well-characterized compound, 6-Iodo-2-oxindole. This information is intended to serve as a valuable reference, as the synthetic and spectroscopic characteristics are expected to be analogous.

Spectroscopic Data for 6-Iodo-2-oxindole

The following tables summarize the key spectroscopic data for 6-Iodo-2-oxindole, providing a benchmark for the characterization of similar substituted oxindoles.

Table 1: ^1H NMR Data for 6-Iodo-2-oxindole

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.42	s	-	NH
7.29-7.27	dd	8.0, 1.6	Ar-H
7.11	d	1.6	Ar-H
7.02-7.00	d	8.0	Ar-H
3.54 (inferred)	s	-	CH ₂

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for 6-Iodo-2-oxindole

Chemical Shift (δ) ppm	Assignment
175.9	C=O
145.3	Ar-C
129.6	Ar-CH
126.4	Ar-CH
125.7	Ar-C
117.4	Ar-CH
92.2	Ar-C-I
35.4	CH ₂

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Mass Spectrometry Data for 6-Iodo-2-oxindole

Technique	Ionization Mode	m/z	Assignment
MS	ESI	260.1	[M+1] ⁺

Experimental Protocols

The following protocols are adapted from established synthetic methods for 6-Iodo-2-oxindole and provide a likely pathway for the synthesis and analysis of **6-Iodo-5-methyl-2-oxindole**, likely starting from 2-chloro-5-iodo-4-methylnitrobenzene.

Synthesis of 6-Iodo-2-oxindole

This procedure involves a malonic ester synthesis followed by reductive cyclization.

Step 1: Diethyl (2-nitro-4-iodophenyl)malonate Synthesis

- To a jacketed reactor, charge N,N-dimethylacetamide (DMAc) (120 mL) and sodium ethoxide (NaOEt) powder (12.1 g) at 20°C.
- Add diethyl malonate (28.8 g) dropwise to the mixture while maintaining the internal temperature at approximately 10°C.
- After the addition is complete, warm the mixture to 20°C and continue to stir for an additional 10 minutes.
- Add 2-chloro-5-iodonitrobenzene (17 g) in one portion.
- Heat the mixture to 78°C and stir for at least 2.5 hours, monitoring the reaction for completion.
- Cool the resulting mixture to 20°C and quench with 2 N cold aqueous HCl solution (180 mL).
- Separate the bottom yellow oil for use in the next step.

Step 2: Reductive Cyclization to 6-Iodo-2-oxindole

- Transfer the crude diethyl (2-nitro-4-iodophenyl)malonate to a jacketed reactor containing ethanol (92 mL).
- Add the first portion of $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ (30 g) powder and heat the resulting mixture to 70°C.
- Stir for 1 hour, then add the second portion of $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ (30 g).

- Continue stirring for at least 0.5 hours until process monitoring shows almost complete conversion.
- Heat the mixture to 80°C and add 36% aqueous HCl solution (60 mL) over 30 minutes.
- Stir for at least 2.5 hours, monitoring for complete conversion.
- Add water (90 mL) to the mixture and cool to 20°C.
- Collect the solid by filtration and wash with water (250 mL) to afford crude 6-iodo-2-oxindole.

Purification:

- Purify the crude product by crystallization from acetic acid (HOAc) (560 mL).
- Wash the crystallized solid with 3 N aqueous HCl solution (480 mL) to yield purified 6-iodo-2-oxindole.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

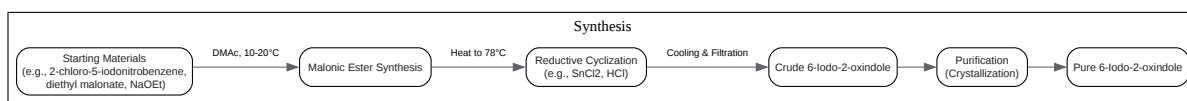
- ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.
- Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated chloroform (CDCl_3).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

- Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) source.
- Samples are introduced after appropriate dilution.

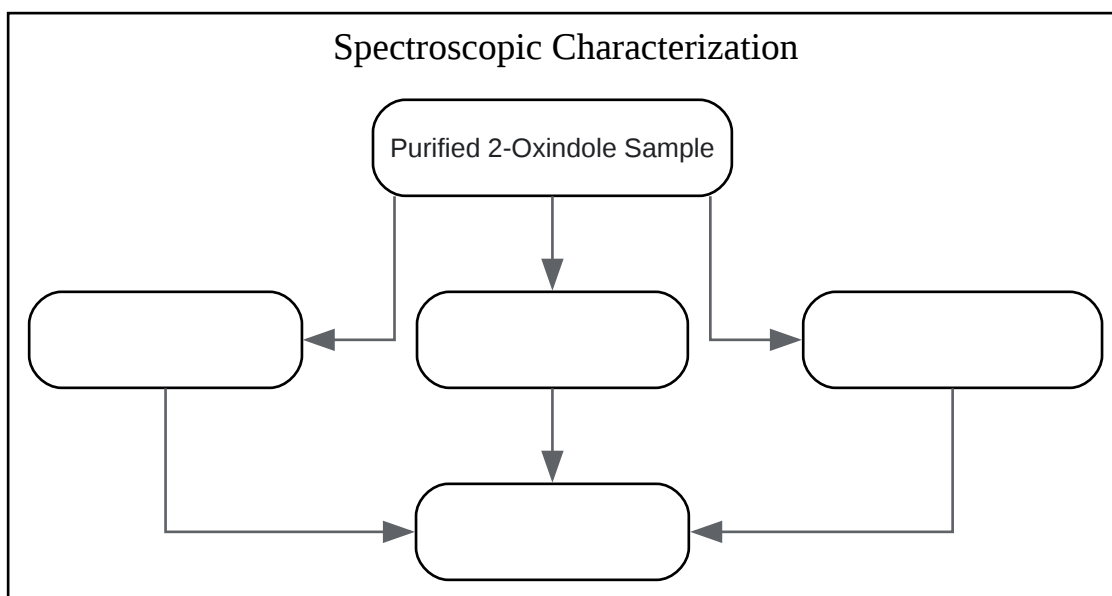
Workflow Diagrams

The following diagrams illustrate the synthetic and analytical workflow for the preparation and characterization of a substituted 2-oxindole.



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Caption: Synthetic workflow for 6-iodo-2-oxindole.



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Caption: Analytical workflow for spectroscopic characterization.

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